molecular formula C12H16F2N2O2 B11797363 Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11797363
M. Wt: 258.26 g/mol
InChI Key: JBKXKTBYFSPEND-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a difluoromethyl group, and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of cyclohexylamine with difluoromethylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different derivatives of the original compound.

Scientific Research Applications

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Methyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-cyclohexyl-5-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

methyl 1-cyclohexyl-5-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H16F2N2O2/c1-18-12(17)9-7-15-16(10(9)11(13)14)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3

InChI Key

JBKXKTBYFSPEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCCC2)C(F)F

Origin of Product

United States

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